2-phenylpropane-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
2-Phenylpropane-2-sulfonyl fluoride, like other sulfonyl fluorides, is used as an electrophilic warhead by both medicinal chemists and chemical biologists . It targets active serine, threonine, tyrosine, lysine, cysteine, and histidine residues . These targets play crucial roles in various biochemical processes, including enzyme activity and protein function.
Mode of Action
The compound interacts with its targets through a process known as sulfur(VI)-fluoride exchange (SuFEx) processes . This interaction results in the formation of a covalent bond between the sulfonyl fluoride and the target residue, altering the function of the target protein .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the phenylpropanoid pathway . This pathway is responsible for the synthesis of important secondary metabolites such as lignin and flavonoids . The compound acts as the first key enzyme in the biosynthesis of this pathway, catalyzing the conversion of L-phenylalanine to cinnamic acid .
Pharmacokinetics
Sulfonyl fluorides are known for their balance of reactivity and stability, which makes them attractive for various applications . They are resistant to hydrolysis under physiological conditions, which suggests they may have good bioavailability .
Result of Action
The result of the action of this compound is the modification of target proteins, leading to changes in their function . This can have various molecular and cellular effects, depending on the specific protein targeted and the context in which the interaction occurs.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and stability balance is particularly attractive under physiological conditions, where it resists hydrolysis . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-phenylpropane-2-sulfonyl fluoride are not well-studied. It is known that sulfonyl fluorides, a group to which this compound belongs, can play a role in biochemical reactions . They can interact with various enzymes, proteins, and other biomolecules, often forming stable covalent linkages
Cellular Effects
It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models . Future studies could explore any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
The metabolic pathways that this compound is involved in are not currently known
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not currently known
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not currently known
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonyl fluorides, including 2-phenylpropane-2-sulfonyl fluoride, can be achieved through several methods:
Fluoride-Chloride Exchange: This method involves the exchange of a chloride group in sulfonyl chlorides with a fluoride group using reagents like potassium fluoride (KF) or potassium bifluoride (KHF2).
Direct Fluorosulfonylation: This approach uses fluorosulfonyl radicals generated from reagents such as sulfuryl fluoride gas (SO2F2) or solid reagents like FDIT and AISF.
One-Pot Synthesis: A transition-metal-free one-pot method can convert sulfonates or sulfonic acids directly into sulfonyl fluorides under mild reaction conditions.
Industrial Production Methods
Industrial production of sulfonyl fluorides often employs large-scale fluoride-chloride exchange reactions due to their efficiency and scalability. The use of sulfuryl fluoride gas is also common in industrial settings for its effectiveness in producing sulfonyl fluorides .
Chemical Reactions Analysis
Types of Reactions
2-Phenylpropane-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different sulfonyl derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, sulfonyl fluorides generally exhibit stability under oxidative and reductive conditions.
Common Reagents and Conditions
Common reagents used in reactions involving sulfonyl fluorides include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Fluorinating Agents: Such as sulfuryl fluoride gas for direct fluorosulfonylation.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophiles and reaction conditions used. Substitution reactions typically yield sulfonyl derivatives with various functional groups .
Scientific Research Applications
2-Phenylpropane-2-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Chemical Biology: Sulfonyl fluorides are used as covalent probes to study protein functions and interactions.
Drug Discovery: The compound’s stability and reactivity make it valuable in the development of pharmaceuticals.
Materials Science: It is used in the synthesis of materials with unique properties, such as fluorinated surfactants.
Comparison with Similar Compounds
Similar Compounds
Sulfonyl Chlorides: These compounds are similar in structure but have a chloride group instead of a fluoride group.
Sulfonamides: These compounds contain a sulfonyl group bonded to an amine.
Uniqueness
2-Phenylpropane-2-sulfonyl fluoride is unique due to its balance of stability and reactivity. Unlike sulfonyl chlorides, it is resistant to hydrolysis and oxidation, making it more suitable for use in various chemical and biological applications .
Properties
IUPAC Name |
2-phenylpropane-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2S/c1-9(2,13(10,11)12)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFWZALHNIVQRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.